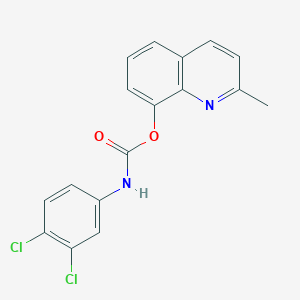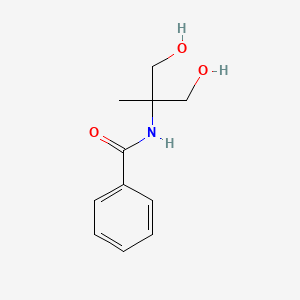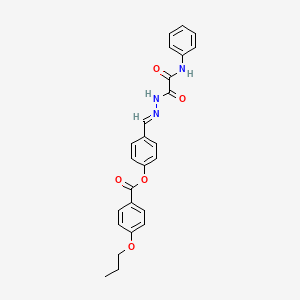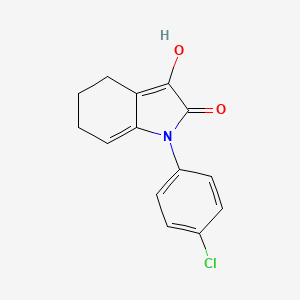
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a chlorophenyl group attached to a hydroxy-tetrahydro-indolone structure, making it a unique and valuable molecule for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the indolone core.
Hydroxylation: The final step involves the hydroxylation of the indolone ring, which can be accomplished using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and advanced reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
These reactions are typically carried out under specific conditions to ensure the desired products are formed with high selectivity and yield.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Pathways: It influences signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1-(4-Methylphenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone: A similar compound with a methyl group instead of a chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H12ClNO2 |
|---|---|
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-hydroxy-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(17)14(16)18/h4-8,17H,1-3H2 |
InChI-Schlüssel |
GCYWRSBZCDUCLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


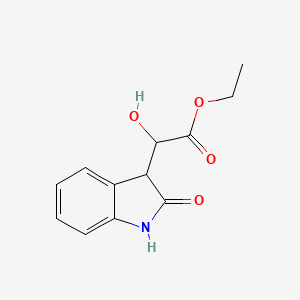
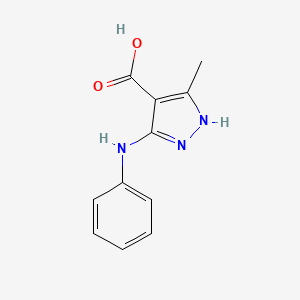
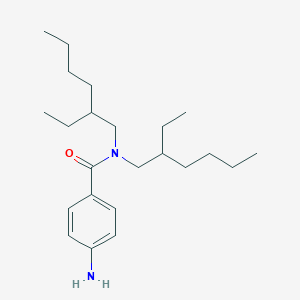

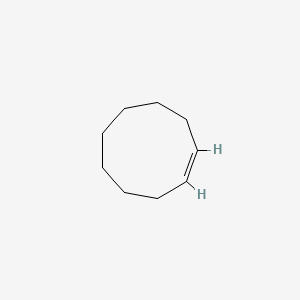
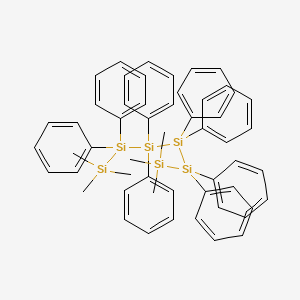
![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
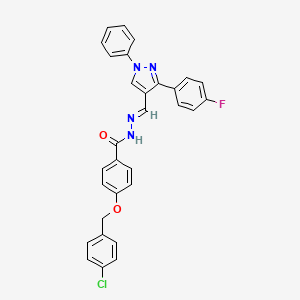
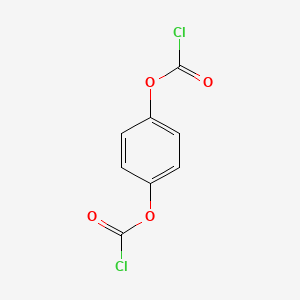
![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)
